
Calcium 4-((4-ethoxy-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and intensity. The compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxy-2-sulfonatophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound. The final product is obtained by precipitating the calcium salt from the reaction mixture.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to maintain consistent quality and efficiency. The use of automated systems for temperature and pH control is crucial in preventing side reactions and ensuring the stability of the diazonium intermediate.
化学反応の分析
Types of Reactions
Calcium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Breakdown products such as nitro compounds and carboxylic acids.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Calcium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a pigment in paints, inks, and plastics due to its vibrant color and resistance to fading.
作用機序
The compound exerts its effects primarily through its interaction with light, which is absorbed and reflected by the azo group, resulting in its characteristic color. In biological systems, it can interact with cellular components, aiding in visualization under a microscope. The molecular targets and pathways involved in its action are primarily related to its chemical structure, which allows it to bind to specific sites on proteins and other macromolecules.
類似化合物との比較
Similar Compounds
- Calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate
- Disodium 4-[(E)-2-(4-methyl-2-sulfonatophenyl)diazen-1-yl]-3-oxidonaphthalene-2-carboxylate
Uniqueness
Calcium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is unique due to its specific ethoxy and sulfonate substituents, which confer distinct solubility and stability properties. These features make it particularly suitable for applications requiring high durability and resistance to environmental factors.
特性
CAS番号 |
84696-58-2 |
|---|---|
分子式 |
C19H15CaN2O7S+ |
分子量 |
455.5 g/mol |
IUPAC名 |
calcium;2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-ethoxybenzenesulfonate |
InChI |
InChI=1S/C19H16N2O7S.Ca/c1-2-28-12-7-8-15(16(10-12)29(25,26)27)20-21-17-13-6-4-3-5-11(13)9-14(18(17)22)19(23)24;/h3-10,22H,2H2,1H3,(H,23,24)(H,25,26,27);/q;+2/p-1 |
InChIキー |
RYLQBZRHPUVCHB-UHFFFAOYSA-M |
正規SMILES |
CCOC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)
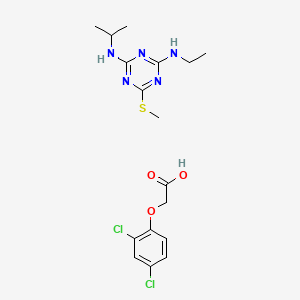
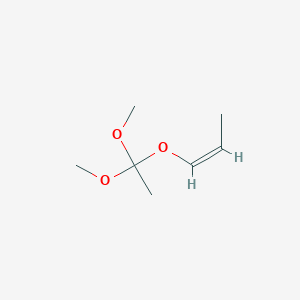
![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
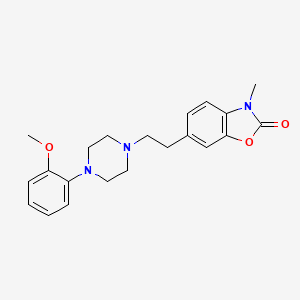
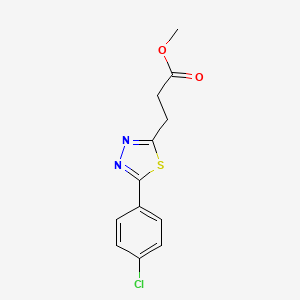

![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
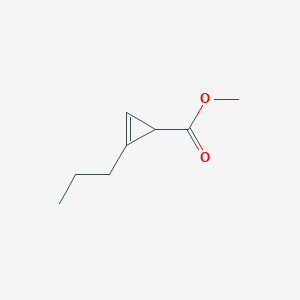
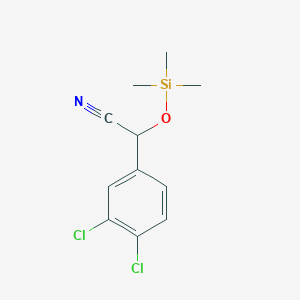
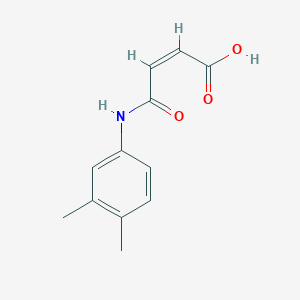
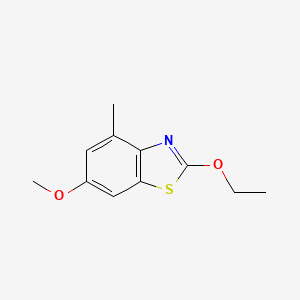
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
